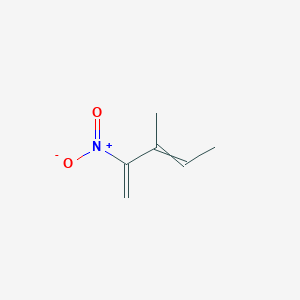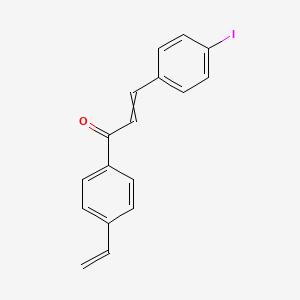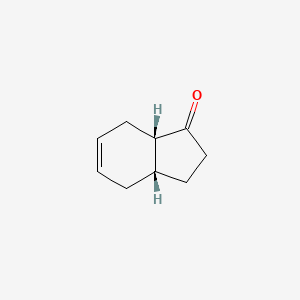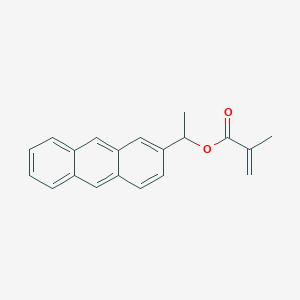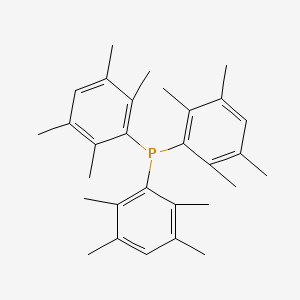![molecular formula C18H12BrNO B14643143 2-[5-(4-Bromophenyl)furan-2-yl]indolizine CAS No. 53105-83-2](/img/structure/B14643143.png)
2-[5-(4-Bromophenyl)furan-2-yl]indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Bromophenyl)furan-2-yl]indolizine is a chemical compound that belongs to the class of indolizines, which are heterocyclic compounds containing a fused indole and pyridine ring system This compound is characterized by the presence of a bromophenyl group attached to the furan ring, which is further connected to the indolizine core
Vorbereitungsmethoden
The synthesis of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance. The general procedure includes the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction typically proceeds at elevated temperatures, around 80-100°C.
Analyse Chemischer Reaktionen
2-[5-(4-Bromophenyl)furan-2-yl]indolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-[5-(4-Bromophenyl)furan-2-yl]indolizine can be compared with other similar compounds, such as:
2-(5-(4-Methoxyphenyl)furan-2-yl)indolizine: This compound has a methoxy group instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
2-(5-(4-Nitrophenyl)furan-2-yl)indolizine: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
2-(5-(4-Chlorophenyl)furan-2-yl)indolizine:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Eigenschaften
CAS-Nummer |
53105-83-2 |
|---|---|
Molekularformel |
C18H12BrNO |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-[5-(4-bromophenyl)furan-2-yl]indolizine |
InChI |
InChI=1S/C18H12BrNO/c19-15-6-4-13(5-7-15)17-8-9-18(21-17)14-11-16-3-1-2-10-20(16)12-14/h1-12H |
InChI-Schlüssel |
KBISGBRLVJGTMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


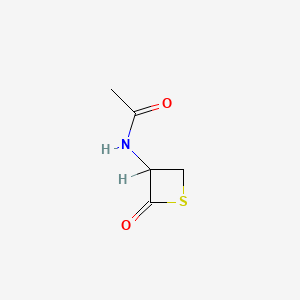
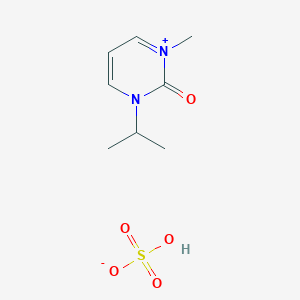

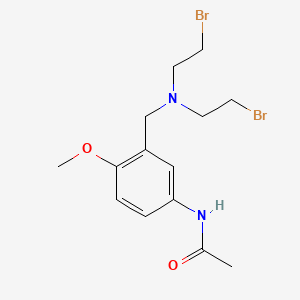
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
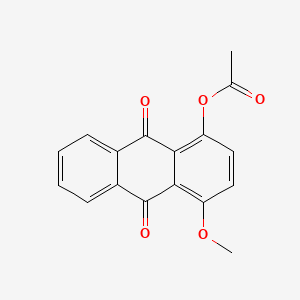
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
